Bexarotene-d3

Description

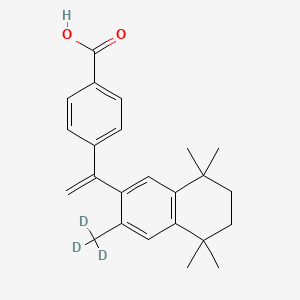

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H28O2 |

|---|---|

Molecular Weight |

351.5 g/mol |

IUPAC Name |

4-[1-[5,5,8,8-tetramethyl-3-(trideuteriomethyl)-6,7-dihydronaphthalen-2-yl]ethenyl]benzoic acid |

InChI |

InChI=1S/C24H28O2/c1-15-13-20-21(24(5,6)12-11-23(20,3)4)14-19(15)16(2)17-7-9-18(10-8-17)22(25)26/h7-10,13-14H,2,11-12H2,1,3-6H3,(H,25,26)/i1D3 |

InChI Key |

NAVMQTYZDKMPEU-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(CCC2(C)C)(C)C |

Canonical SMILES |

CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(CCC2(C)C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Physicochemical Characterization of Bexarotene D3

Strategic Approaches for Deuterium (B1214612) Labeling in Bexarotene (B63655) Synthesis

The synthesis of Bexarotene-d3 (B1156616) involves the specific replacement of three hydrogen atoms with deuterium atoms. This can be achieved through various strategic approaches, broadly categorized as regioselective deuteration of the final molecule or its precursors, or through the use of deuterated building blocks in a multi-step synthesis. beilstein-journals.orgresearchgate.net

Regioselective deuteration aims to introduce deuterium at specific, predetermined positions within the Bexarotene molecular structure. This precision is crucial for its function as an internal standard, where the label must be in a position that is not susceptible to metabolic exchange.

Catalytic Hydrogen-Isotope Exchange (HIE): One common method is the direct exchange of C-H bonds with C-D bonds on the Bexarotene molecule or a late-stage intermediate. This can be accomplished using a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂), in the presence of a metal catalyst. researchgate.net Catalysts based on metals like ruthenium, iridium, or palladium are known to facilitate H/D exchange on aromatic and benzylic positions under specific reaction conditions, such as elevated temperatures. beilstein-journals.orgresearchgate.net For Bexarotene, this could potentially target the methyl groups on the tetrahydronaphthalene ring system.

Use of Deuterated Reagents: A more controlled method involves building the molecule with already deuterated components. For instance, to introduce a -CD₃ group, a deuterated methylating agent like iodomethane-d₃ (CD₃I) could be used in a step that forms one of the key methyl-carbon bonds during the synthesis of the pentamethyl-tetrahydronaphthalene core. This approach offers high regioselectivity, ensuring the deuterium atoms are located exclusively at the desired position.

The synthesis of Bexarotene typically involves multiple steps, starting from simpler chemical building blocks. google.comnih.govgoogle.com Incorporating deuterium can be achieved by modifying these early steps.

Synthesis from Deuterated Precursors: A robust strategy involves preparing a deuterated version of a key starting material. For example, the synthesis of the 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene core of Bexarotene could start from a deuterated toluene (B28343) variant. nih.gov By carrying this deuterated precursor through the subsequent reaction steps, the deuterium label is incorporated into the final this compound structure. google.comnih.gov

Deuterium Exchange Protocols: Acid- or base-catalyzed exchange reactions can be employed on Bexarotene precursors. In this protocol, a precursor compound is dissolved in a deuterated solvent (e.g., methanol-d₄, D₂O) with an acid or base catalyst. Protons at positions activated by adjacent functional groups (like a carbonyl group) can be exchanged for deuterium over time. The efficiency of the exchange depends on factors such as temperature, reaction time, and the specific catalyst used.

The table below outlines a hypothetical comparison of these strategic approaches.

| Method | Description | Advantages | Challenges |

| Catalytic H/D Exchange | Direct replacement of H with D on a late-stage intermediate using a metal catalyst and a deuterium source (e.g., D₂O). researchgate.net | Fewer synthetic steps if applied late in the synthesis. | Potential for low regioselectivity (labeling at multiple sites); may require harsh conditions. |

| Deuterated Building Blocks | Incorporating a deuterated starting material (e.g., a deuterated methylating agent) early in the synthetic route. beilstein-journals.org | High regioselectivity; precise control over label position. | May require a custom synthesis of the deuterated precursor, increasing overall steps and cost. |

| Acid/Base-Catalyzed Exchange | Exchanging acidic protons on a precursor with deuterium from a deuterated solvent. | Simple procedure; uses readily available reagents like D₂O. | Limited to specific, activated C-H bonds; potential for deuterium scrambling. |

Advanced Analytical Techniques for Structural Elucidation and Isotopic Purity Assessment

Once this compound is synthesized, its structural integrity and the success of the deuteration process must be confirmed. This involves verifying that the deuterium atoms are in the correct location and determining the percentage of molecules that have been successfully labeled (isotopic purity). rsc.org

NMR spectroscopy is a primary tool for confirming the site of deuterium incorporation. rsc.org Since deuterium has a different nuclear spin than hydrogen (proton), its presence or absence has a distinct effect on NMR spectra.

¹H NMR (Proton NMR): In a ¹H NMR spectrum, the signal corresponding to a proton that has been replaced by deuterium will disappear or show a significantly reduced integration value. researchgate.net By comparing the ¹H NMR spectrum of this compound to that of unlabeled Bexarotene, chemists can pinpoint the exact location of the deuterium label by identifying the missing proton signals. researchgate.net

²H NMR (Deuterium NMR): A complementary technique is ²H NMR, which directly detects the deuterium nucleus. A signal in the ²H NMR spectrum at a chemical shift corresponding to a specific proton position in the unlabeled molecule provides direct evidence of successful deuteration at that site.

¹³C NMR (Carbon-13 NMR): The attachment of deuterium to a carbon atom can also be observed in the ¹³C NMR spectrum. The signal for the deuterated carbon atom will appear as a multiplet (due to C-D coupling) and may be shifted slightly upfield compared to the corresponding signal in the unlabeled compound.

The following table illustrates hypothetical ¹H NMR data for Bexarotene and the expected changes for this compound, assuming deuteration of a specific methyl group.

| Assignment | Bexarotene δ (ppm) | This compound δ (ppm) | Comment |

| Aromatic Protons | 7.0 - 8.1 | 7.0 - 8.1 | Signals expected to be unchanged. |

| Vinylic Protons | 5.2 - 5.8 | 5.2 - 5.8 | Signals expected to be unchanged. |

| Tetralin Ring Protons | 1.6 - 1.8 | 1.6 - 1.8 | Signals expected to be unchanged. |

| Methyl Group A | 2.2 (singlet, 3H) | 2.2 (singlet, 3H) | Signal expected to be unchanged. |

| Methyl Group B (-CH₃) | 1.3 (singlet, 3H) | Signal absent | The disappearance of this signal would confirm successful deuteration to -CD₃. |

| Gem-dimethyl Groups | 1.2 - 1.4 | 1.2 - 1.4 | Signals expected to be unchanged. |

High-Resolution Mass Spectrometry (HRMS) is essential for verifying the molecular mass of the synthesized compound and for quantifying its isotopic purity. rsc.orgresearchgate.net

Molecular Mass Verification: HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov Unlabeled Bexarotene (C₂₄H₂₈O₂) has a calculated exact mass of approximately 348.2089 Da. nih.gov this compound (C₂₄H₂₅D₃O₂) would have an exact mass approximately 3.0188 Da higher (3 x mass of D - 3 x mass of H), resulting in a molecular ion peak around 351.2277 Da. The detection of this specific mass confirms the incorporation of three deuterium atoms.

Isotopic Purity Assessment: Isotopic purity is a measure of the percentage of the compound that contains the desired number of deuterium labels. researchgate.net In the mass spectrum, HRMS can resolve the signals from the unlabeled compound (M), the desired deuterated compound (M+3), and other species with different numbers of deuterium atoms (M+1, M+2, etc.). By integrating the peak areas for each of these species and correcting for the natural abundance of heavy isotopes like ¹³C, the isotopic enrichment can be accurately calculated. rsc.orgresearchgate.net

This table shows a hypothetical HRMS analysis for a sample of this compound.

| Species | Formula | Calculated Exact Mass (Da) | Observed Relative Abundance (%) | Isotopic Purity Calculation |

| Unlabeled | C₂₄H₂₈O₂ | 348.2089 | 1.5 | After correction for natural isotopes, this value represents the unlabeled impurity. |

| D₁-Bexarotene | C₂₄H₂₇DO₂ | 349.2152 | 0.5 | Represents singly labeled impurity. |

| D₂-Bexarotene | C₂₄H₂₆D₂O₂ | 350.2215 | 1.0 | Represents doubly labeled impurity. |

| D₃-Bexarotene | C₂₄H₂₅D₃O₂ | 351.2277 | 97.0 | Represents the desired product. The isotopic purity would be reported as >97%. |

Bioanalytical Method Development and Validation Employing Bexarotene D3 As Internal Standard

Development of Robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for Bexarotene (B63655) Quantification

The development of a robust LC-MS/MS method is foundational for the accurate quantification of bexarotene in biological samples. This process involves the meticulous optimization of both the chromatographic separation and the mass spectrometric detection parameters to ensure sensitivity, specificity, and high throughput.

The primary goal of chromatographic separation in this context is to resolve bexarotene and its deuterated internal standard, bexarotene-d3 (B1156616), from endogenous matrix components that could interfere with quantification. A well-optimized chromatographic method minimizes matrix effects and ensures consistent ionization efficiency.

Typically, reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is employed for the separation of bexarotene. The selection of the stationary phase (the column) and the mobile phase composition are critical parameters. A C18 column is a common choice, providing effective retention and separation of the relatively non-polar bexarotene molecule.

The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, which may be modified with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. nih.gov The use of a gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, can be effective in ensuring the timely elution of bexarotene while removing more polar matrix components early in the run.

This compound, being structurally and chemically almost identical to bexarotene, will have very similar chromatographic behavior. This co-elution is advantageous as the internal standard experiences the same matrix effects as the analyte, allowing for accurate correction. In one reported method for bexarotene, the retention time for the analyte was approximately 2.75 minutes, with the internal standard (bexarotene-d4) eluting at a very similar time of 2.73 minutes. d-nb.inforesearchgate.net

Table 1: Example Chromatographic Conditions for Bexarotene Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 50 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 5 mM Ammonium Acetate in Water, pH 4.6 |

| Mobile Phase B | Methanol |

| Flow Rate | 0.45 mL/min |

| Gradient | Isocratic or Gradient |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

Tandem mass spectrometry (MS/MS) provides a high degree of sensitivity and specificity for the quantification of analytes in complex mixtures. The process involves the selection of a specific precursor ion (typically the molecular ion of the analyte) and a specific product ion that is formed upon fragmentation of the precursor ion. This precursor-to-product ion transition is known as a selected reaction monitoring (SRM) transition.

For bexarotene, the precursor ion ([M-H]⁻) in negative electrospray ionization (ESI) mode would be at a mass-to-charge ratio (m/z) of 347.3. Upon fragmentation, a characteristic product ion is selected for monitoring. For this compound, the precursor ion would be expected at an m/z of 350.3, and a corresponding product ion would be monitored. The selection of unique and intense SRM transitions for both bexarotene and this compound is crucial to prevent cross-talk and ensure the specificity of the assay. The instrument parameters, such as declustering potential, collision energy, and cell exit potential, are optimized to maximize the signal intensity of these transitions.

Table 2: Example Mass Spectrometric Transitions for Bexarotene and a Deuterated Analog

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Bexarotene | 347.3 | 303.0 |

Note: The transitions for this compound would be determined empirically but are expected to be similar in fragmentation pattern to Bexarotene-d4.

Rigorous Validation of Analytical Assays Incorporating this compound

Once the LC-MS/MS method is developed, it must undergo a rigorous validation process to demonstrate its reliability and suitability for its intended purpose. The validation is performed in accordance with regulatory guidelines and assesses several key performance characteristics.

The linearity of the method is evaluated by analyzing a series of calibration standards at different concentrations. The response (peak area ratio of the analyte to the internal standard) is plotted against the nominal concentration, and a linear regression analysis is performed. A correlation coefficient (r²) close to 1.0 indicates a strong linear relationship. For bexarotene, a linear range of 1.04 to 351.93 ng/mL has been reported. d-nb.inforesearchgate.net

Accuracy refers to the closeness of the measured concentration to the true concentration and is expressed as the percentage of the nominal value. Precision is a measure of the random error and is expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD). Both accuracy and precision are assessed at multiple concentration levels, including the lower limit of quantification (LLOQ), low, medium, and high-quality control (QC) samples. In a validated method for bexarotene, the intra- and inter-day precision were reported to be less than 13.8%, and the relative error was between -7.4% and 3.4%. nih.gov

Table 3: Example Linearity, Accuracy, and Precision Data for Bexarotene Quantification

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

|---|---|---|---|---|---|

| LLOQ | 1.0550 | 5.2 | 102.1 | 4.8 | 101.5 |

| LQC | 2.7800 | 3.8 | 98.7 | 4.1 | 99.2 |

| MQC | 131.61 | 2.9 | 101.3 | 3.5 | 100.8 |

Biological matrices such as plasma and serum are complex and can contain endogenous substances that interfere with the ionization of the analyte, leading to ion suppression or enhancement. This phenomenon is known as the matrix effect. The matrix effect is evaluated by comparing the response of the analyte in a post-extraction spiked sample with the response of the analyte in a neat solution. The use of a deuterated internal standard like this compound is highly effective in compensating for matrix effects, as both the analyte and the internal standard are affected similarly.

Recovery refers to the efficiency of the extraction procedure in isolating the analyte from the biological matrix. It is determined by comparing the response of the analyte in a pre-extraction spiked sample with that of a post-extraction spiked sample. A consistent and reproducible recovery is more important than achieving 100% recovery. For bexarotene, a mean percentage recovery of 95.72% has been reported, indicating an efficient extraction process. d-nb.inforesearchgate.net

Table 4: Example Recovery and Matrix Effect Data for Bexarotene

| QC Level | Mean Recovery (%) | %CV of Recovery | Mean Matrix Effect (%) | %CV of Matrix Effect |

|---|---|---|---|---|

| LQC | 94.8 | 3.2 | 98.5 | 2.5 |

| MQC | 96.1 | 2.8 | 101.2 | 1.9 |

Application of Validated Methods in Quantitative Bioanalysis

Once a bioanalytical method for bexarotene using this compound as an internal standard has been fully validated, it can be confidently applied to the quantitative analysis of bexarotene in samples from various studies. These may include pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of the drug, as well as bioequivalence studies to compare different formulations of bexarotene. The robustness and reliability of the validated method ensure that the data generated from these studies are accurate and can be used to make informed decisions in drug development and clinical practice. For instance, a validated LC-MS/MS method was successfully used to investigate the plasma pharmacokinetics and brain distribution of bexarotene in mice. nih.gov

Quantification of Bexarotene in Preclinical Animal Plasma and Tissue Homogenates

Validated LC-MS/MS methods are essential for determining the concentration of bexarotene in preclinical animal models, providing critical data for pharmacokinetic analysis. These methods have been successfully developed for matrices such as mouse plasma and brain tissue homogenates. researchgate.netnih.gov

A highly sensitive and rapid LC-MS/MS method has been established for the simultaneous determination of bexarotene in mouse plasma and brain tissue. researchgate.netnih.gov The sample preparation typically involves a straightforward single-step protein precipitation with an organic solvent like methanol. researchgate.net Chromatographic separation is often achieved using a C18 column with a gradient mobile phase consisting of an ammonium acetate buffer and an organic solvent such as methanol. researchgate.netnih.gov This approach allows for a short total run time, often around 6 minutes per sample. researchgate.net Detection by mass spectrometry is operated in selected reaction monitoring (SRM) mode, which provides high selectivity and sensitivity. researchgate.net

The validation of these methods demonstrates their reliability. Key validation parameters include linearity, lower limit of quantification (LLOQ), precision, and accuracy. For instance, a validated method showed linearity over a wide concentration range in both plasma and brain tissue homogenate. researchgate.netnih.gov The intra- and inter-day precision for this method were reported to be less than 13.8%, with a relative error (RE) between –7.4% and 3.4%, indicating high accuracy and reproducibility. researchgate.netnih.gov The lower limit of quantification (LLOQ) achieved was 10.0 ng/mL in both plasma and brain tissue, requiring only a small sample volume of 20 μL. researchgate.net

Table 1: Linearity and LLOQ of Bexarotene Quantification in Mouse Plasma and Brain Tissue researchgate.netnih.gov

| Parameter | Plasma | Brain Tissue Homogenate |

| Linearity Range | 10.0–15000 ng/mL | 10.0–600 ng/mL |

| Lower Limit of Quantification (LLOQ) | 10.0 ng/mL | 10.0 ng/mL |

Table 2: Precision and Accuracy of Bexarotene Quantification in Mouse Models researchgate.netnih.gov

| Matrix | Precision (% CV) | Accuracy (% RE) |

| Plasma | < 13.8% | -7.4% to 3.4% |

| Brain Tissue Homogenate | < 13.8% | -7.4% to 3.4% |

Determination of Bexarotene Concentrations in In Vitro Experimental Systems

Quantifying bexarotene in in vitro systems is vital for assessing its efficacy and mechanism of action in various experimental models. This includes determining its concentration in cell culture media to understand dose-dependent effects or measuring its dissolution rate in pharmaceutical studies. nih.govnih.gov

In studies evaluating the therapeutic potential of bexarotene, such as in multiple sulfatase deficiency (MSD), cells are treated with varying concentrations of the drug. nih.gov For example, fibroblast-like cells derived from MSD patients have been incubated with bexarotene at concentrations ranging from 0.1 μM to 10 μM for periods extending up to 21 days. nih.gov Accurate determination of the bexarotene concentration in the cell culture medium throughout the experiment is critical to correlate the observed biological effects, such as changes in enzyme activity, with the specific drug exposure level. nih.gov

Table 3: Application of Bexarotene Quantification in In Vitro Systems

| In Vitro System | Purpose of Quantification | Example Concentration Range | Key Finding Dependent on Quantification |

| Cell Culture (MSDi cells) | Correlate drug concentration with biological effect (ARSA activity). nih.gov | 0.1 µM - 10 µM | Dose-dependent increase in enzyme activity observed. nih.gov |

| Dissolution Testing | Evaluate the dissolution rate of new drug formulations (nanocrystals). nih.gov | Time-point sampling over 60 minutes. | Nanocrystal formulation showed a 6.5-fold increase in dissolution rate. nih.gov |

Pharmacokinetic and Metabolic Studies Leveraging Bexarotene D3

Preclinical Pharmacokinetic Profiling Using Isotopic Tracers

The introduction of a deuterium-labeled internal standard, Bexarotene-d3 (B1156616), has significantly enhanced the accuracy and reliability of preclinical pharmacokinetic studies. This isotopic tracer allows for the precise differentiation between the administered compound and its endogenous counterparts, a critical factor in understanding its behavior in biological systems.

Investigation of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties in Animal Models

While specific studies detailing the complete ADME profile of this compound in animal models are not extensively published, the established pharmacokinetic parameters of bexarotene (B63655) provide a foundational understanding. Following oral administration, bexarotene is absorbed with the time to reach maximum plasma concentration (Tmax) observed at approximately two hours. drugs.comdermnetnz.org The terminal half-life of bexarotene is around seven hours. drugs.com It is highly bound to plasma proteins, exceeding 99%. drugs.comdermnetnz.org The primary route of elimination is believed to be through the hepatobiliary system, with less than 1% of the administered dose being excreted in the urine. drugs.com The use of this compound as an internal standard in such studies would be critical for accurately quantifying the concentration of the parent compound in various biological matrices, thereby providing a more precise characterization of these ADME properties.

Comparative Pharmacokinetics of Native Bexarotene and its Deuterated Analog

Elucidation of Bexarotene's Metabolic Pathways and Metabolite Identification

The application of this compound is particularly valuable in the elucidation of bexarotene's metabolic pathways. By serving as a stable isotope-labeled internal standard, it aids in the confident identification and precise quantification of metabolites.

Application of this compound in Identifying and Quantifying Primary and Secondary Metabolites

Four primary metabolites of bexarotene have been identified in plasma: 6-hydroxy-bexarotene, 7-hydroxy-bexarotene, 6-oxo-bexarotene, and 7-oxo-bexarotene. drugs.com In metabolic studies, this compound would be co-administered or used as an internal standard during sample analysis. In mass spectrometry-based analyses, the known mass shift of the deuterated standard and its metabolites allows for their clear distinction from the unlabeled drug and its corresponding metabolites. This methodology is crucial for confirming the identity of suspected metabolites and accurately quantifying their formation.

| Metabolite | Type |

| 6-hydroxy-bexarotene | Primary, Oxidative |

| 7-hydroxy-bexarotene | Primary, Oxidative |

| 6-oxo-bexarotene | Primary, Oxidative |

| 7-oxo-bexarotene | Primary, Oxidative |

Studies on Hepatic Metabolism and Enzyme-Mediated Transformations

In vitro studies have indicated that the primary enzyme responsible for the formation of the oxidative metabolites of bexarotene is cytochrome P450 3A4 (CYP3A4). drugs.comnih.gov this compound can be utilized in in-vitro systems, such as human liver microsomes, to study the kinetics of these enzymatic transformations. By incubating the deuterated compound with these enzyme preparations, researchers can accurately measure the rate of metabolite formation and assess the potential for drug-drug interactions involving the CYP3A4 pathway. The use of the labeled compound ensures that the measurements are not confounded by any endogenous substances in the experimental matrix.

Integration of Labeled Compounds in Quantitative Metabolomics and Proteomics Research

The use of stable isotope-labeled compounds like this compound is a cornerstone of quantitative metabolomics and proteomics. These fields aim to comprehensively identify and quantify the complete set of small-molecule metabolites or proteins in a biological sample.

In metabolomics, this compound serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based methods. Its co-elution with the unlabeled bexarotene and the known mass difference allows for robust and accurate quantification of bexarotene levels in complex biological samples, correcting for variations in sample preparation and instrument response.

In the realm of proteomics, while this compound itself is not directly used to label proteins, studies on the effects of bexarotene on the proteome have been conducted. For instance, iTRAQ-derived quantitative proteomics has been used to uncover the neuroprotective properties of bexarotene in a mouse model of cerebral ischemia-reperfusion injury, identifying differentially expressed proteins. nih.govnih.gov The use of a stable isotope-labeled standard like this compound would be crucial in any accompanying pharmacokinetic-pharmacodynamic (PK-PD) modeling to accurately correlate drug exposure with the observed changes in the proteome.

Use of this compound for Absolute Quantification in Targeted Metabolomics

In the realm of targeted metabolomics, the precise and accurate quantification of specific molecules within a complex biological matrix is paramount. This compound, and more specifically its close analog Bexarotene-d4, has proven to be an exemplary internal standard for the absolute quantification of bexarotene in biological samples, such as human plasma, through liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The principle behind this application lies in the physicochemical similarities between the deuterated and non-deuterated forms of the molecule. When added to a biological sample at a known concentration, Bexarotene-d4 behaves almost identically to the endogenous bexarotene throughout the sample preparation and analytical process. This includes extraction efficiency, ionization response in the mass spectrometer, and chromatographic retention time. By measuring the ratio of the signal from bexarotene to that of the known quantity of Bexarotene-d4, researchers can accurately determine the absolute concentration of bexarotene in the original sample, effectively correcting for any sample loss or matrix effects that may occur during analysis.

A validated bioanalytical LC-MS/MS method for the determination of bexarotene in human plasma utilizing Bexarotene-d4 as an internal standard has demonstrated high selectivity and sensitivity. This method is crucial for supporting bioequivalence, bioavailability, and pharmacokinetic studies of bexarotene formulations. The near-identical retention times of bexarotene and its deuterated internal standard underscore the suitability of this approach for robust and reliable quantification.

Table 1: LC-MS/MS Method Parameters for Absolute Quantification of Bexarotene using Bexarotene-d4 Internal Standard

| Parameter | Value |

|---|---|

| Analytical Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Internal Standard | Bexarotene-d4 |

| Biological Matrix | Human Plasma (K2EDTA) |

| Linearity Range | 1.0440 to 351.9320 ng/mL |

| Retention Time of Bexarotene | 2.75 ± 0.30 min |

| Retention Time of Bexarotene-d4 (IS) | 2.73 ± 0.3 min |

| Mean Percentage Recovery | 95.72% |

Tracing Metabolic Flux and Pathway Perturbations with Deuterium (B1214612) Labels

While specific studies detailing the use of this compound for tracing metabolic flux and pathway perturbations are not extensively available in the public domain, the principles of stable isotope tracing provide a clear framework for its potential application. By introducing this compound into a biological system, researchers can track the metabolic fate of the bexarotene molecule as it undergoes biotransformation.

The primary metabolic pathways of bexarotene involve oxidation, mediated predominantly by the cytochrome P450 3A4 (CYP3A4) enzyme system. This leads to the formation of hydroxylated and oxo-metabolites. The key metabolites identified in plasma are 6- and 7-hydroxy-bexarotene and 6- and 7-oxo-bexarotene.

When this compound is administered, the deuterium atoms act as a stable isotopic label. As the parent compound is metabolized, these labels are retained in the resulting metabolites. Using high-resolution mass spectrometry, it becomes possible to distinguish the metabolites derived from the administered this compound from the endogenous pool of related compounds. The mass shift corresponding to the number of deuterium atoms allows for the unambiguous identification and quantification of these labeled metabolites.

This approach would enable researchers to:

Elucidate Metabolic Pathways: By identifying the full spectrum of deuterated metabolites, novel or previously uncharacterized metabolic pathways of bexarotene could be discovered.

Quantify Metabolic Flux: By measuring the rate of appearance of deuterated metabolites and the disappearance of the deuterated parent drug over time, the flux through different metabolic pathways can be quantified. This provides a dynamic understanding of how bexarotene is processed in the body.

Investigate Drug-Drug Interactions: The impact of co-administered drugs on the metabolic pathways of bexarotene can be precisely assessed. For instance, if a co-administered drug inhibits CYP3A4, a decrease in the formation of deuterated oxidative metabolites would be observed.

Understand Inter-individual Variability: Differences in metabolic profiles between individuals can be studied by comparing the patterns and quantities of deuterated metabolites, potentially linking these differences to genetic variations in metabolic enzymes.

The theoretical application of this compound in metabolic flux analysis is a powerful concept that builds upon established methodologies in stable isotope tracing. Such studies would provide invaluable insights into the intricacies of bexarotene metabolism, contributing to a more comprehensive understanding of its pharmacology.

Table 2: Known Metabolites of Bexarotene and the Theoretical Application of this compound in Tracing Their Formation

| Metabolite | Metabolic Reaction | Role of this compound Tracer |

|---|---|---|

| 6-hydroxy-bexarotene | Hydroxylation | Detection of a deuterated mass peak corresponding to the hydroxylated metabolite, allowing for specific quantification of its formation rate. |

| 7-hydroxy-bexarotene | Hydroxylation | Similar to 6-hydroxy-bexarotene, enabling the study of regioselective metabolism. |

| 6-oxo-bexarotene | Oxidation | Tracking the formation of this oxidized metabolite through its unique deuterated mass signature. |

| 7-oxo-bexarotene | Oxidation | Quantifying the flux through the pathway leading to this specific oxidized metabolite. |

Mechanistic Investigations and Molecular Interaction Studies Facilitated by Deuterium Labeling

Exploration of Kinetic Isotope Effects (KIE) in Bexarotene-Related Reactions

The kinetic isotope effect is a change in the rate of a chemical reaction upon isotopic substitution. A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. For deuterium (B1214612) substitution, the C-D bond has a lower zero-point vibrational energy than the corresponding carbon-hydrogen (C-H) bond, making the C-D bond stronger and requiring more energy to break. Consequently, reactions involving C-D bond cleavage are typically slower than those involving C-H bond cleavage, resulting in a KIE (kH/kD) greater than 1.

Bexarotene (B63655) is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system. nih.govnih.govresearchgate.netdermnetnz.org The main metabolic pathways involve oxidation, specifically hydroxylation, at the 6- and 7-positions of the tetrahydronaphthalene ring to form 6- and 7-hydroxy-bexarotene. nih.govdermnetnz.org These can be further oxidized to 6- and 7-oxo-bexarotene. nih.govdermnetnz.org

By synthesizing Bexarotene-d3 (B1156616) with deuterium atoms at the metabolically active sites (e.g., the 6- or 7-positions), researchers can investigate whether the initial hydroxylation step is the rate-determining step in its metabolism. If a significant KIE is observed upon deuteration at these positions (i.e., a slower rate of metabolism for this compound compared to non-deuterated Bexarotene), it would provide strong evidence that the C-H bond cleavage at that site is indeed the rate-limiting step of the metabolic cascade.

Table 1: Hypothetical Kinetic Isotope Effects on Bexarotene Metabolism This table presents a hypothetical scenario of expected KIE values based on known metabolic pathways of Bexarotene. Actual experimental values are not available in the public domain.

| Deuterated Position | Metabolic Reaction | Expected KIE (kH/kD) | Implication for Rate-Determining Step |

|---|---|---|---|

| 6-position (C-D) | 6-hydroxylation | > 1 | C-H bond cleavage is likely rate-determining. |

| 7-position (C-D) | 7-hydroxylation | > 1 | C-H bond cleavage is likely rate-determining. |

| Methyl groups | Oxidation | > 1 | C-H bond cleavage is likely rate-determining. |

The magnitude of the KIE can also provide insights into the transition state of the reaction. A large KIE (typically 5-8 for C-D bonds at room temperature) is indicative of a linear transition state where the hydrogen (or deuterium) atom is symmetrically located between the carbon and the abstracting species (e.g., an oxygen atom from a P450 enzyme). A smaller KIE may suggest a non-linear or early/late transition state.

In the context of Bexarotene metabolism, studying the KIE for the formation of hydroxylated metabolites can help to elucidate the precise mechanism of the enzymatic reaction catalyzed by CYP3A4. This includes understanding the geometry of the active site and the nature of the oxygen species involved in the hydroxylation.

Furthermore, deuterium labeling can be instrumental in studying degradation pathways, such as photodegradation. Bexarotene can undergo photodegradation, and identifying the bonds that are cleaved during this process is important for formulation and stability studies. nih.gov By selectively deuterating different parts of the Bexarotene molecule and analyzing the degradation products and rates, researchers can pinpoint the specific bonds that are susceptible to cleavage upon exposure to light.

Probing Molecular Interactions and Conformational Dynamics

Deuterium labeling is a powerful technique for studying the structure and dynamics of biomolecular complexes, including ligand-receptor interactions. This is primarily due to the different magnetic properties of deuterium compared to hydrogen, which can be exploited in various spectroscopic techniques.

Bexarotene exerts its therapeutic effects by binding to and activating Retinoid X Receptors (RXRs). mdpi.compatsnap.comthebiogrid.org Understanding the precise three-dimensional structure of the Bexarotene-RXR complex is fundamental for rational drug design. While X-ray crystallography provides static snapshots of such complexes, Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about their structure and dynamics in solution.

However, for larger proteins like RXRs, proton NMR spectra can be very complex and crowded due to the large number of hydrogen atoms. This is where deuterium labeling becomes highly advantageous. By using a deuterated version of Bexarotene (this compound) and/or a deuterated form of the RXR protein, the complexity of the NMR spectra can be significantly reduced. unl.ptpeakproteins.comresearchgate.netnih.govnih.gov This allows for the unambiguous assignment of signals and the determination of intermolecular distances and contacts between the ligand and the receptor.

For instance, by selectively labeling specific methyl groups on this compound with protons while the rest of the molecule is deuterated, these protonated groups can serve as sensitive probes to map their proximity to specific amino acid residues in the RXR binding pocket. This approach can provide high-resolution structural information that is complementary to that obtained from crystallography.

Table 2: Application of Deuterium Labeling in Structural Studies of Bexarotene-RXR Complex

| Technique | Application of Deuterium Labeling | Information Gained |

|---|---|---|

| NMR Spectroscopy | Selective protonation of this compound in a deuterated RXR background | High-resolution mapping of ligand-protein contacts. |

| Uniform deuteration of RXR | Simplification of protein spectra for easier analysis of ligand-induced conformational changes. | |

| X-ray Crystallography | Co-crystallization with this compound | Can help in distinguishing between carbon and nitrogen atoms in certain cases due to different scattering lengths. |

While isotopic substitution with deuterium is generally considered not to significantly alter the equilibrium properties of a system, such as binding affinity, subtle effects can sometimes be observed. The change in the vibrational energy of C-D bonds compared to C-H bonds can slightly alter the conformational preferences of a molecule and its van der Waals interactions.

In the case of this compound, it is important to experimentally determine if the deuterium substitution has any measurable effect on its binding affinity for RXRs or its selectivity against other nuclear receptors, such as Retinoic Acid Receptors (RARs). mdpi.com This is typically done using competitive binding assays.

While significant changes in binding affinity upon deuteration are not generally expected, any observed differences could provide valuable information about the role of specific C-H bonds in the binding interaction. For example, a slight increase or decrease in affinity could suggest that the deuterated position is involved in critical van der Waals contacts or that a change in the conformational dynamics of the ligand upon deuteration affects its fit within the binding pocket. Such studies, although often showing minimal changes, are crucial for validating the use of deuterated analogs as direct probes for their non-deuterated counterparts in biological systems.

Advanced Research Applications and Future Perspectives for Bexarotene D3

Development of Novel Deuterated Bexarotene (B63655) Analogs for Specific Research Questions

The development of novel analogs of existing drugs is a cornerstone of medicinal chemistry, aiming to enhance therapeutic efficacy, selectivity, and safety profiles. elsevierpure.comnih.gov Bexarotene, while effective for conditions like cutaneous T-cell lymphoma (CTCL), is associated with side effects such as hyperlipidemia and hypothyroidism, which may be linked to its metabolic pathways or off-target receptor interactions. elsevierpure.commdpi.com The strategic deuteration of bexarotene to create new analogs offers a promising avenue to address these limitations.

The "deuterium switch" is a strategy where hydrogen atoms at sites of metabolic activity are replaced with deuterium (B1214612). nih.govresearchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve breaking this bond, a phenomenon known as the kinetic isotope effect. nih.govdocumentsdelivered.com This modification can lead to an improved pharmacokinetic profile, such as a longer half-life, and can alter metabolic pathways to reduce the formation of toxic metabolites. nih.govresearchgate.net

Research into novel deuterated bexarotene analogs is driven by specific scientific questions aimed at optimizing its therapeutic window. By selectively deuterating different positions on the bexarotene scaffold, researchers can investigate how metabolic stability at various sites influences both efficacy and adverse effects. For instance, an analog deuterated at a primary site of cytochrome P450 oxidation could be designed to test the hypothesis that slowing its metabolism will increase its systemic exposure and potentially allow for different dosing regimens. Another analog might be designed to block the formation of a specific metabolite suspected of causing off-target toxicities. nih.gov This rational drug design approach allows for the systematic evaluation of structure-activity and structure-toxicity relationships. nih.gov

| Analog Name | Position of Deuteration | Scientific Rationale | Specific Research Question Addressed |

|---|---|---|---|

| Bexarotene-d3 (B1156616) (Ethyl-d3) | Methyl group of the ethyl substituent on the tetrahydronaphthalene ring | Block potential oxidation at this site, a common metabolic pathway. | Does slowing metabolism at the ethyl group improve the pharmacokinetic profile and reduce metabolite-driven toxicity? |

| Bexarotene-d4 (Aromatic-d4) | Benzoic acid ring | Enhance stability against aromatic hydroxylation. | Is the benzoic acid moiety a significant site of metabolism, and does its stabilization alter receptor binding or clearance rates? |

| Bexarotene-d6 (Gem-dimethyl-d6) | One of the gem-dimethyl groups on the tetrahydronaphthalene ring | Probe the metabolic fate of the core structure and its impact on overall stability. | How does deuteration of the core aliphatic structure affect the formation of major metabolites and influence the overall safety profile? |

Synergistic Application of this compound with Other Advanced Analytical Techniques

This compound is an invaluable tool when used in conjunction with advanced analytical techniques, particularly mass spectrometry. Deuterated compounds are widely utilized as internal standards in quantitative bioanalysis due to their chemical similarity to the analyte but distinct mass. researchgate.net

In pharmacokinetic studies of bexarotene, this compound serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS). When analyzing biological samples (e.g., plasma, tissue), a known quantity of this compound is added. Because it behaves nearly identically to bexarotene during sample extraction and chromatographic separation, it effectively corrects for any sample loss or variability in instrument response. The mass spectrometer can differentiate between bexarotene and this compound based on their mass-to-charge ratios, allowing for highly accurate and precise quantification of the parent drug and its metabolites. researchgate.net This approach is critical for determining key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).

| Analyte | Role | Precursor Ion (m/z) | Product Ion (m/z) | Rationale for Use |

|---|---|---|---|---|

| Bexarotene | Target Analyte | 349.2 | 305.2 | The non-deuterated compound being quantified in biological samples. |

| This compound | Internal Standard | 352.2 | 308.2 | Co-elutes with bexarotene, correcting for analytical variability and ensuring accurate quantification. Its higher mass allows for clear differentiation by the mass spectrometer. |

This synergy enables researchers to build accurate pharmacokinetic models, understand drug-drug interactions, and establish correlations between drug concentration and therapeutic or toxic effects, which are fundamental aspects of preclinical drug development.

Computational Chemistry and Molecular Modeling Approaches for Deuterated Systems

Computational chemistry and molecular modeling provide powerful predictive tools to guide the design and study of deuterated compounds like this compound. These in silico approaches can accelerate the discovery of novel analogs by predicting the effects of deuteration before undertaking complex and costly chemical synthesis. researchgate.net

Hybrid quantum-classical computational methods can be employed to predict how site-specific deuteration will impact the molecular properties of bexarotene. researchgate.netresearchgate.net For example, quantum mechanics calculations can model the vibrational frequencies of C-H versus C-D bonds to quantify the kinetic isotope effect on specific metabolic reactions. This allows researchers to identify which positions on the bexarotene molecule are most susceptible to metabolism and, therefore, are the best candidates for deuteration to improve stability.

Furthermore, molecular dynamics (MD) simulations can be used to model the interaction between this compound and its biological target, the retinoid X receptor (RXR). While the steric difference between hydrogen and deuterium is negligible, these simulations can explore subtle effects on binding affinity, residence time, and the conformational dynamics of the receptor upon binding. documentsdelivered.comacs.org By comparing simulation results for bexarotene and its deuterated analogs, computational chemists can help prioritize candidates that are predicted to retain or even enhance the desired biological activity while possessing a superior metabolic profile. These computational insights can be integrated with experimental data, such as that from hydrogen-deuterium exchange mass spectrometry (HDX-MS), to build comprehensive models of drug-receptor interactions. nih.gov

Potential for this compound in Mechanistic Toxicology Studies (Preclinical Focus)

One of the most significant applications for deuterated compounds is in mechanistic toxicology. nih.gov By altering the rate and pathways of drug metabolism, deuteration can help to de-risk drug candidates by reducing the formation of reactive or toxic metabolites. researchgate.net this compound is a key tool for investigating the underlying mechanisms of bexarotene-associated toxicities in a preclinical setting.

Preclinical studies have identified several adverse effects of bexarotene in animal models, including elevated triglycerides, liver effects, and testicular tubular degeneration. fda.gov A critical question is whether these toxicities are caused by the parent compound acting on off-target pathways or by a specific metabolite. By using this compound, researchers can directly test these hypotheses.

In a preclinical toxicology study, the safety profile of bexarotene can be compared directly with that of this compound. If this compound, which is designed to block a specific metabolic pathway, shows a reduction in a particular toxicity (e.g., lower levels of serum triglycerides), it provides strong evidence that the toxicity is caused by the metabolite(s) whose formation has been inhibited. Conversely, if both compounds produce the same toxicological effect, it suggests the parent molecule is responsible. This approach allows for a clearer understanding of the structure-toxicity relationship and can guide the design of safer, next-generation bexarotene analogs. elsevierpure.comnih.gov

| Toxicological Endpoint | Bexarotene Treatment Group | This compound Treatment Group | Potential Mechanistic Implication |

|---|---|---|---|

| Serum Triglyceride Levels | Significantly elevated | No significant elevation | The hyperlipidemia is likely caused by a metabolite whose formation is blocked by deuteration. |

| Thyroid Hormone (T4) Levels | Significantly decreased | Significantly decreased | The effect on the thyroid axis is likely mediated by the parent bexarotene molecule itself, possibly through interaction with the thyroid hormone receptor. elsevierpure.com |

| Liver Enzyme (ALT/AST) Levels | Moderately elevated | Slightly elevated | Metabolism contributes to hepatotoxicity, but the parent compound may also play a role. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.